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Introduction
NH-bis-PEG2, chemically identified as 1,8-Diamino-3,6-dioxaoctane, is a hydrophilic,

bifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and

the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras

(PROTACs). Its structure, featuring two primary amine groups separated by a flexible

diethylene glycol spacer, imparts unique solubility characteristics that are crucial for its

application in both aqueous and organic media. The polyethylene glycol (PEG) component

enhances aqueous solubility, a vital property for biological applications, while the terminal

amine groups provide reactive sites for conjugation to a variety of molecules.[1][2] This

document provides a detailed overview of the solubility of NH-bis-PEG2, alongside

comprehensive protocols for its use in key applications.

Solubility Characteristics
The solubility of a crosslinker is a critical parameter that dictates its handling, reactivity, and

suitability for various applications. NH-bis-PEG2 exhibits a favorable solubility profile, being

highly soluble in aqueous solutions and a range of polar organic solvents. This versatility allows

for its use in diverse reaction conditions.
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The following table summarizes the known quantitative and qualitative solubility of NH-bis-
PEG2 in common laboratory solvents.

Solvent
Chemical
Formula

Type Solubility
Temperature
(°C)

Water H₂O Aqueous
2500 mg/mL

(miscible)[1][2][3]
25

Dimethyl

Sulfoxide

(DMSO)

C₂H₆OS Polar Aprotic

Soluble

(Estimated > 500

mg/mL)

25

Dimethylformami

de (DMF)
C₃H₇NO Polar Aprotic Soluble[1][3] 25

Ethanol C₂H₅OH Polar Protic Soluble 25

Methanol CH₃OH Polar Protic Soluble[1][3] 25

Note: The aqueous solubility was calculated based on the reported value of "soluble in 0.4

parts water".[1][2][3] Quantitative data for organic solvents is not readily available in the

literature; the provided information is based on qualitative descriptions from chemical suppliers

and the general solubility of similar short-chain PEG compounds.

Applications and Experimental Protocols
The bifunctional nature of NH-bis-PEG2 makes it a versatile tool for a variety of bioconjugation

and drug development applications. The terminal primary amines can be readily coupled with

carboxylic acids, activated esters (e.g., N-hydroxysuccinimide esters), and other electrophilic

groups.

General Bioconjugation via Amide Bond Formation
A common application of NH-bis-PEG2 is to link two molecules of interest (e.g., a protein and a

small molecule drug) through stable amide bonds. This protocol outlines the general procedure

for a two-step conjugation.
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Step 1: Activation of Molecule A Step 2: Coupling with NH-bis-PEG2 Step 3: Conjugation to Molecule B
Purification

Molecule A
(with -COOH) EDC, NHS

in DMF

Activation

Activated Molecule A
(NHS Ester) NH-bis-PEG2 Molecule A-PEG2-NH2

Coupling
(pH 8.0-8.5) Molecule B

(with activated -COOH)
Molecule A-PEG2-Molecule B

Coupling
Purification

(e.g., HPLC, SEC)

Click to download full resolution via product page

Caption: A generalized workflow for a two-step bioconjugation using NH-bis-PEG2.

Protocol: Amide Coupling using EDC/NHS Chemistry

This protocol describes the conjugation of a carboxyl-containing molecule to one of the primary

amines of NH-bis-PEG2.

Materials:

Molecule of interest with a carboxylic acid group

NH-bis-PEG2

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

N-Hydroxysuccinimide (NHS)

Anhydrous Dimethylformamide (DMF)

0.1 M MES buffer (pH 6.0)

0.1 M Phosphate buffer (pH 7.5)

Quenching solution (e.g., hydroxylamine)

Purification system (e.g., HPLC, Size-Exclusion Chromatography)
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Procedure:

Activation of Carboxylic Acid:

Dissolve the carboxyl-containing molecule (1 equivalent) in anhydrous DMF.

Add NHS (1.5 equivalents) and EDC (1.5 equivalents).

Stir the reaction mixture at room temperature for 15-30 minutes.

Conjugation to NH-bis-PEG2:

Dissolve NH-bis-PEG2 (5-10 equivalents to favor mono-conjugation) in 0.1 M phosphate

buffer (pH 7.5).

Add the activated NHS-ester solution dropwise to the NH-bis-PEG2 solution with gentle

stirring.

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

Quenching the Reaction:

Add the quenching solution to the reaction mixture to stop the reaction by hydrolyzing any

unreacted NHS esters.

Purification:

Purify the resulting mono-conjugated product using an appropriate chromatographic

technique (e.g., reverse-phase HPLC or size-exclusion chromatography) to separate it

from unreacted starting materials and di-conjugated byproducts.

Application in PROTAC Synthesis
NH-bis-PEG2 is an ideal linker for the synthesis of PROTACs, which are heterobifunctional

molecules that induce the degradation of target proteins. The linker connects a ligand for the

protein of interest (POI) to a ligand for an E3 ubiquitin ligase.
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Caption: A logical workflow for the development and evaluation of a PROTAC.
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Protocol: General PROTAC Synthesis using NH-bis-PEG2

This protocol outlines a general strategy for synthesizing a PROTAC where the POI ligand and

E3 ligase ligand are coupled to the NH-bis-PEG2 linker.

Materials:

POI ligand with a reactive group (e.g., carboxylic acid or NHS ester)

E3 ligase ligand with a reactive group

NH-bis-PEG2

Coupling reagents (e.g., HATU, DIPEA for amide bond formation)

Appropriate anhydrous solvents (e.g., DMF, DMSO)

Purification system (e.g., preparative HPLC)

Procedure:

First Coupling Reaction:

Dissolve the POI ligand (1 equivalent) and coupling reagents in an anhydrous solvent.

Add NH-bis-PEG2 (1.2 equivalents).

Stir the reaction at room temperature until the formation of the POI-linker intermediate is

confirmed by LC-MS.

Purify the intermediate by preparative HPLC.

Second Coupling Reaction:

Dissolve the purified POI-linker intermediate (1 equivalent) and the E3 ligase ligand (1.1

equivalents) in an anhydrous solvent.

Add the appropriate coupling reagents.
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Stir the reaction, possibly with gentle heating, until the formation of the final PROTAC is

confirmed by LC-MS.

Final Purification:

Purify the final PROTAC molecule using preparative HPLC to obtain a high-purity product

for biological evaluation.

Protocol for Determining Solubility (Shake-Flask
Method)
To experimentally determine the solubility of NH-bis-PEG2 or its conjugates, the shake-flask

method is a reliable and widely used technique.[4][5]

Experimental Workflow for Solubility Determination

Preparation Equilibration
Separation Analysis

Add excess solute
to solvent

Shake at constant
temperature (24-48h)

Centrifuge/
Filter

Quantify solute in
supernatant (e.g., HPLC)

Click to download full resolution via product page

Caption: Workflow for the shake-flask method to determine solubility.

Procedure:

Preparation:

Add an excess amount of NH-bis-PEG2 to a known volume of the desired solvent (e.g.,

water, DMSO) in a sealed vial. The excess solid should be clearly visible.

Equilibration:
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Place the vial in a shaker or incubator at a constant temperature (e.g., 25°C).

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure that equilibrium is

reached between the dissolved and undissolved solute.[4]

Separation:

After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

Carefully withdraw a sample of the supernatant.

To remove any remaining solid particles, centrifuge the sample and/or filter it through a

chemically inert syringe filter (e.g., 0.22 µm PTFE).

Quantification:

Quantify the concentration of NH-bis-PEG2 in the clear filtrate using a suitable analytical

method. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g.,

ELSD, CAD, or MS) is often used for non-chromophoric compounds like NH-bis-PEG2.

Prepare a calibration curve with standard solutions of known concentrations to ensure

accurate quantification.

Reporting:

The solubility is reported as the concentration of the solute in the saturated solution,

typically in mg/mL or mol/L.

Conclusion
NH-bis-PEG2 is a valuable and versatile chemical tool for researchers in drug development

and the life sciences. Its excellent solubility in both aqueous and common organic solvents

facilitates its use in a wide range of bioconjugation reactions. The provided protocols offer a

starting point for the application of NH-bis-PEG2 in the synthesis of antibody-drug conjugates,

PROTACs, and other complex biomolecules, as well as a standardized method for determining

its solubility. Proper understanding and utilization of its solubility characteristics are key to its

successful implementation in innovative research and development projects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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